
Pyruvonitrile
Overview
Description
Pyruvonitrile: It is a colorless to brown liquid with a pungent odor and is soluble in ether and acetonitrile . This compound is a nitrile derivative of pyruvic acid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvonitrile can be synthesized through several methods. One common method involves the reaction of acetyl chloride with sodium cyanide, resulting in the formation of this compound and sodium chloride as a byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyruvonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvic acid or its derivatives.
Reduction: Reduction of this compound can yield compounds such as 2-hydroxypropanenitrile.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyruvic acid or its esters.
Reduction: 2-hydroxypropanenitrile.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
Pyruvonitrile is utilized in the synthesis of complex organic molecules. For instance, it has been employed in the preparation of cuprate-carbonyl π-complexes through its reaction with organocopper reagents such as Me₂CuLi in tetrahydrofuran (THF) . This application highlights its utility in creating intermediates for further chemical transformations.
2. Hydrolysis Studies:
Research has indicated that this compound undergoes hydrolysis to form pyruvic acid. This process is significant for understanding the reactivity of nitriles and their transformation into carboxylic acids, which are crucial in various metabolic pathways .
Environmental Impact
3. Toxicity and Microbial Interaction:
this compound has been identified as a toxic compound affecting bacterial communities. A study demonstrated that its presence led to a reduction in microbial diversity and viability in cultures, indicating its potential impact on soil and water ecosystems . The toxicity profile of this compound suggests that it can influence microbial community dynamics, which is important for environmental health assessments.
Astrobiological Relevance
4. Detection in Astrophysics:
Due to its structural characteristics and dipole moment, this compound is considered a candidate for detection in astrophysical environments. Its stability and potential formation pathways make it an interesting subject for studies related to the chemical evolution of extraterrestrial environments . The analysis of its rotational spectrum has been conducted to facilitate its identification in cosmic settings .
Summary of Applications
Application Area | Description |
---|---|
Organic Synthesis | Used in the synthesis of cuprate-carbonyl π-complexes; important for creating organic intermediates. |
Hydrolysis Studies | Undergoes hydrolysis to form pyruvic acid; relevant for understanding nitrile reactivity. |
Environmental Impact | Affects bacterial community dynamics; indicates toxicity and ecological implications. |
Astrobiological Relevance | Potential candidate for detection in space; studied for its stability and formation pathways. |
Case Study 1: Toxicity Assessment
In a controlled laboratory setting, the impact of this compound on bacterial communities was assessed using amplicon-based 16S rRNA gene analysis. Cultures supplemented with this compound exhibited reduced diversity and viability compared to controls without nitriles, suggesting significant ecological implications .
Case Study 2: Synthesis of Organic Compounds
Research conducted on the reaction of this compound with organocopper reagents demonstrated its effectiveness as a precursor for synthesizing complex organic structures. The study highlighted the efficiency of using this compound in various synthetic pathways, contributing to advancements in organic chemistry .
Mechanism of Action
The mechanism of action of pyruvonitrile involves its reactivity as a nitrile compound. The nitrile group (C≡N) can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and in organic synthesis.
Benzyl cyanide (C6H5CH2CN): An aromatic nitrile used in the synthesis of pharmaceuticals and fragrances.
Chloroacetonitrile (ClCH2CN): A halogenated nitrile used in organic synthesis and as a reagent.
Uniqueness of Pyruvonitrile: this compound is unique due to its structure, which includes both a nitrile group and a carbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Pyruvonitrile, a nitrile compound structurally related to pyruvate, has garnered attention for its biological activity, particularly its effects on microbial communities and potential toxicity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound (C₄H₃N) is characterized by its nitrile functional group attached to a pyruvate-like backbone. Its structural similarity to pyruvate suggests that it may interfere with metabolic processes in organisms that utilize pyruvate as a substrate.
Toxicity and Microbial Growth Inhibition
Research indicates that this compound exhibits significant toxicity towards various bacterial strains. A study highlighted that:
- Inhibition Concentrations : this compound inhibited the growth of Gram-negative bacteria at concentrations of 15 mM and above, while Gram-positive strains showed growth inhibition starting at 20 mM .
- Comparative Toxicity : In comparison to other nitriles and carboxylic acids, this compound was noted as the second most toxic compound tested, suggesting a high potential for disrupting microbial communities .
Table 1: Growth Inhibition of Bacterial Strains by this compound
Bacterial Strain | Growth Inhibition Concentration (mM) |
---|---|
Gram-negative | 15 mM |
Gram-positive | 20 mM |
Impact on Microbial Community Structure
The presence of this compound in microbial cultures led to notable shifts in community composition. A significant finding was that cultures supplemented with this compound showed no viable growth after the first passage, indicating severe inhibitory effects on microbial diversity .
Table 2: Changes in Microbial Diversity Induced by this compound
Community Parameter | Control (No Nitriles) | With this compound |
---|---|---|
Simpson Index of Diversity (SID) | 0.98 | Not applicable (no growth) |
Case Studies on Environmental Impact
Several case studies have documented the effects of nitriles, including this compound, on environmental microbiomes. These studies often focus on the implications for ecological health and bioremediation efforts:
- Microbial Community Dynamics : Case studies have shown that exposure to nitriles can lead to decreased microbial diversity, which is critical for ecosystem resilience .
- Risk Assessments : Human health risk assessments related to environmental exposure to nitriles have indicated potential long-term impacts on both human and ecological health due to their toxicity profiles .
The exact mechanisms through which this compound exerts its toxic effects remain an area of active research. However, it is hypothesized that its structural similarity to pyruvate allows it to interfere with metabolic pathways involving key enzymes that utilize pyruvate as a substrate. This interference could result in reduced energy production and metabolic dysregulation within microbial cells.
Q & A
Basic Research Questions
Q. What are the key considerations for designing experiments involving pyruvonitrile synthesis and purification?
- Methodological Guidance : this compound (CH₃COCN) synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as hydrolysis or polymerization. Characterization techniques like FT-IR (to confirm nitrile and carbonyl groups) and NMR (to assess purity) are critical. Safety protocols must address its flammability (GHS Category 2) and acute toxicity (oral/inhalation, Category 3), necessitating inert atmospheres and explosion-proof equipment during handling .
Q. How should researchers mitigate risks when handling this compound in laboratory settings?
- Methodological Guidance : Adhere to GHS safety classifications:
- Use fume hoods and personal protective equipment (nitrile gloves, chemical-resistant lab coats).
- Store this compound at 4°C in tightly sealed containers to prevent degradation or vapor release.
- Emergency protocols: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. What analytical techniques are most reliable for quantifying this compound in mixed organic systems?
- Methodological Guidance :
- Gas chromatography-mass spectrometry (GC-MS) for volatile mixtures, with derivatization if needed to stabilize the compound.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) for non-volatile matrices.
- Validate methods using spiked recovery experiments to account for matrix effects .
Advanced Research Questions
Q. How can computational models address discrepancies in this compound’s reactivity data (e.g., outlier status in kinetic studies)?
- Methodological Guidance :
- This compound’s outlier behavior in aqueous-phase electron transfer studies (3σ deviation in kchem vs. Ered,aq° plots) suggests limitations in density functional theory (DFT) methods like M06-2X for compounds with dual functional groups (nitrile + carbonyl). Hybrid approaches combining ab initio calculations (e.g., CCSD(T)) with experimental validation are recommended .
- Address data contradictions by re-evaluating solvent effects and protonation states, as pH variations near its pKa (~3.3) may alter reactivity .
Q. What strategies resolve contradictions in this compound’s reported degradation pathways under oxidative conditions?
- Methodological Guidance :
- Conduct controlled radical trapping experiments (e.g., using TEMPO) to identify intermediates.
- Compare degradation kinetics across pH ranges (3–10) to isolate dominant pathways (e.g., hydrolysis vs. radical-mediated oxidation).
- Use isotopic labeling (e.g., <sup>18</sup>O-H2O) to track oxygen incorporation during hydrolysis .
Q. How should researchers statistically handle this compound’s outlier status in large reactivity datasets?
- Methodological Guidance :
- Apply Grubbs’ test or Dixon’s Q-test to confirm statistical outlier status.
- If confirmed, exclude the data point but document the rationale (e.g., structural uniqueness, conflicting literature reports).
- Replicate experiments under varied conditions (e.g., pulse radiolysis vs. stopped-flow techniques) to validate reproducibility .
Q. Experimental Design & Validation
Q. What frameworks (e.g., PICOT, FINER) are optimal for structuring research questions on this compound’s environmental stability?
- Methodological Guidance :
- PICOT Framework :
- P opulation: this compound in aqueous systems (pH 5–9).
- I ntervention: UV light exposure.
- C omparison: Dark controls.
- O utcome: Half-life degradation.
- T ime: 0–48 hours.
- FINER Criteria : Ensure feasibility (lab resources), novelty (gap in photolysis data), and relevance (environmental persistence concerns) .
Q. How can mixed-methods approaches enhance studies on this compound’s mechanism of toxicity?
- Methodological Guidance :
- Combine in vitro assays (e.g., mitochondrial membrane potential in HepG2 cells) with computational toxicology (QSAR models for cyanide release potential).
- Triangulate data using transcriptomic analysis to identify upregulated stress-response genes .
Q. Data Interpretation & Reporting
Q. What are best practices for reporting contradictory this compound data in publications?
- Methodological Guidance :
- Clearly distinguish between observational outliers (e.g., instrumental errors) and structural outliers (unique reactivity due to dual functional groups).
- Provide raw data in supplementary materials and discuss limitations (e.g., pH sensitivity, solvent matrix effects) .
Q. How to address reproducibility challenges in this compound research across laboratories?
- Methodological Guidance :
- Standardize protocols: Specify solvent purity (e.g., HPLC-grade acetonitrile), temperature (±0.5°C), and humidity controls.
- Use reference materials (e.g., NIST-traceable this compound) and inter-lab comparisons via ring trials .
Properties
IUPAC Name |
acetyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-3(5)2-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHWVVRQCGZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212430 | |
Record name | 2-Oxopropiononitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10212430 | |
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Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Oxopropiononitrile | |
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CAS No. |
631-57-2 | |
Record name | Propanenitrile, 2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Oxopropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631572 | |
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Record name | Pyruvonitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91482 | |
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Record name | 2-Oxopropiononitrile | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.146 | |
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Record name | 2-OXOPROPIONONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULO441649V | |
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Retrosynthesis Analysis
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